molecular formula C23H34NNaO5P B12431221 Fosinoprilat-d5 (sodium salt)

Fosinoprilat-d5 (sodium salt)

Cat. No.: B12431221
M. Wt: 463.5 g/mol
InChI Key: RDALMSKRUZHMJQ-NNLCYVJISA-N
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Description

Fosinoprilat-d5 (sodium salt) is a labeled analogue of fosinoprilat, which is the active metabolite of fosinopril. Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and some types of chronic heart failure . The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.

Preparation Methods

The synthesis of fosinoprilat-d5 (sodium salt) involves the incorporation of deuterium into the fosinoprilat molecule. The synthetic route typically starts with the precursor fosinopril, which undergoes hydrolysis to form fosinoprilat. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Chemical Reactions Analysis

Fosinoprilat-d5 (sodium salt) undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of fosinoprilat-d5 results in the formation of its active form, which inhibits the angiotensin-converting enzyme. Common reagents used in these reactions include water, acids, and bases. The major product formed from the hydrolysis reaction is the active metabolite, fosinoprilat .

Scientific Research Applications

Fosinoprilat-d5 (sodium salt) is widely used in scientific research due to its labeled nature. It is particularly valuable in the study of metabolic pathways, as the deuterium labeling allows for precise tracking of the compound within biological systems. In chemistry, it is used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of ACE inhibitors. Additionally, it has applications in the pharmaceutical industry for the development and testing of new drugs .

Mechanism of Action

The mechanism of action of fosinoprilat-d5 (sodium salt) is similar to that of fosinoprilat. It inhibits the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that regulates blood pressure. By inhibiting this enzyme, fosinoprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved in this pathway include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Fosinoprilat-d5 (sodium salt) is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include enalaprilat, lisinopril, and ramiprilat, which are also active metabolites of their respective prodrugs. these compounds do not contain deuterium, making fosinoprilat-d5 particularly valuable for research applications that require isotopic labeling .

Properties

Molecular Formula

C23H34NNaO5P

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D;

InChI Key

RDALMSKRUZHMJQ-NNLCYVJISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3)O)[2H])[2H].[Na]

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O.[Na]

Origin of Product

United States

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